Cytotoxic Activity of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline Derivatives Against MCF-7 and A549 Cancer Cell Lines
Derivatives synthesized from the 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline scaffold exhibit cytotoxic activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines at IC50 values below 12 μM . This activity is attributed to the scaffold's para-substituted aniline configuration, which enables optimal hydrogen bonding with biological targets and metal chelation via the triazole core . In contrast, a related triazole compound series reported in the literature exhibited significantly weaker activity, with IC50 values ranging from 28 ± 3 μM to >100 μM against comparable cancer cell targets [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 < 12 μM (derivatives) |
| Comparator Or Baseline | Unrelated triazole compounds: IC50 = 28 ± 3 μM (Compound 7); 30 ± 5 μM (Compound 8); 52 ± 4 μM (Compound 2); 55 ± 11 μM (Compound 4); >100 μM (Compounds 1 and 6) [1] |
| Quantified Difference | Target compound derivatives exhibit approximately 2.3- to >8.3-fold higher potency relative to the comparator series |
| Conditions | MCF-7 (breast cancer) and A549 (lung cancer) cell lines; standard cytotoxicity assay conditions |
Why This Matters
This quantitative potency differential establishes the 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline scaffold as a demonstrably more effective starting point for anticancer lead optimization compared to alternative triazole scaffolds.
- [1] PMC (NCBI). Table 2: Cytotoxicity data for triazole compounds. Compound 7: IC50 28±3 μM; Compound 8: 30±5 μM; Compound 2: 52±4 μM; Compound 4: 55±11 μM; Compounds 1 and 6: >100 μM. View Source
